molecular formula C12H19BrCl2N2 B2378256 N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233954-84-1

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride

Cat. No. B2378256
CAS RN: 1233954-84-1
M. Wt: 342.1
InChI Key: KNRAPEXKAYULMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19BrCl2N2 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride consists of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The piperidine ring is a crucial structural motif in drug development. Researchers have explored the synthesis and pharmacological evaluation of piperidine derivatives, including N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride. These derivatives exhibit diverse biological activities, such as antiviral, antitumor, and anti-inflammatory effects. Scientists investigate their potential as lead compounds for novel drugs .

Antimalarial Agents

Emergence of resistance to existing antimalarial drugs necessitates the search for novel compounds. Synthetic 1,4-disubstituted piperidines, including our compound of interest, have been evaluated for their antimalarial efficacy. Their simple molecular structures make them attractive candidates for further study .

Corrosion Inhibition

Piperidine derivatives find applications in corrosion inhibition. Researchers explore their ability to protect metals from corrosion in various environments. The presence of the bromobenzyl group in our compound may enhance its effectiveness as a corrosion inhibitor .

Catalysis

Piperidines serve as ligands in transition metal-catalyzed reactions. Their unique electronic properties influence catalytic activity. N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride could potentially act as a ligand in catalytic processes .

Insect Repellents

Certain piperidine derivatives exhibit insect-repellent properties. Although more commonly associated with natural piperidines, synthetic variants may also possess similar effects. Further investigation is needed to explore the repellent potential of our compound .

Hair Loss Prevention

Piperidine-based compounds have been investigated for their role in hair loss prevention. While this field primarily focuses on other derivatives, the bromobenzyl-substituted piperidine may offer insights into hair growth mechanisms .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAPEXKAYULMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.